beta-Yohimbine

Adrenergic Pharmacology Cardiovascular Research Stereochemistry

Critical research tool. β-Yohimbine differs from Yohimbine in α1/α2 selectivity, showing presynaptic preference. Validate adrenergic pathways with this stereoisomer. Avoid generic substitution; ensure lot-specific purity ≥98%.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 549-84-8
Cat. No. B046055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Yohimbine
CAS549-84-8
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
InChIInChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1
InChIKeyBLGXFZZNTVWLAY-MQPLHJKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Yohimbine (CAS 549-84-8): A Stereoisomeric α2-Adrenergic Antagonist with Differentiated Receptor Selectivity and Pharmacological Profile for Research Sourcing


Beta-Yohimbine (β-Yohimbine, also designated as Rauwolscine or Amsonin) is a pentacyclic indole alkaloid stereoisomer of Yohimbine . It functions as an antagonist at both α₁- and α₂-adrenoceptors, though its pharmacological signature—defined by relative potency, presynaptic versus postsynaptic preference, and toxicity—diverges markedly from its diastereomers [1]. This compound is isolated from *Rauwolfia* species and *Aspidosperma ulei*, and it serves as a critical research tool for dissecting adrenergic signaling pathways and for evaluating stereochemistry-driven variations in alkaloid pharmacology .

Critical Sourcing Considerations for Beta-Yohimbine: Why In-Class Stereoisomers Are Not Functionally Interchangeable


The yohimbane alkaloid family exhibits profound stereochemical sensitivity, where the spatial orientation of substituents dictates pharmacological outcome. While Yohimbine, Beta-Yohimbine, Corynanthine, and Rauwolscine share a common core, they differ drastically in α₁/α₂ selectivity, presynaptic/postsynaptic bias, and in vivo toxicity [1]. Generic substitution with a more common diastereomer (e.g., Yohimbine) or a structurally related analog without rigorous verification introduces significant experimental variability. This is particularly critical in studies of cardiovascular function or neurotransmitter release, where the balance of receptor subtype blockade directly modulates physiological endpoints. The evidence below provides the quantitative basis for sourcing decisions, demonstrating precisely where Beta-Yohimbine occupies a distinct position in the pharmacological landscape relative to its closest comparators.

Quantitative Differentiation of Beta-Yohimbine: Head-to-Head Comparative Evidence Against Key Diastereomers


Alpha-1 vs. Alpha-2 Adrenoceptor Blockade Potency: Beta-Yohimbine Exhibits a Unique Rank Order Profile

In a systematic structure-activity relationship study assessing adrenoceptor blockade in pithed rats, Beta-Yohimbine (beta-YO) displayed a distinct rank order of potency compared to Yohimbine (YO), Dihydrocorynantheine (DHC), and (-)Indoloquinolizidine ((-)IQ). For α₁-adrenoceptor blockade (pressor response to methoxamine), the potency order was (-)IQ > YO > DHC > beta-YO [1]. In contrast, for α₂-adrenoceptor blockade (pressor response to clonidine and inhibition of electrically driven cardioacceleration), the potency order was YO > beta-YO > (-)IQ > DHC [1]. This demonstrates that while Beta-Yohimbine retains α₂-blocking activity, it is less potent than Yohimbine at both receptor subtypes, and its relative selectivity profile differs from other analogs.

Adrenergic Pharmacology Cardiovascular Research Stereochemistry

Presynaptic vs. Postsynaptic α-Adrenoceptor Preference: Beta-Yohimbine Biases Toward Presynaptic Blockade

In isolated rabbit pulmonary artery strips, a functional study compared the effects of yohimbine stereoisomers on noradrenergic transmission. Beta-yohimbine and Rauwolscine were found to preferentially block the presynaptic α-adrenoceptor, an effect quantified by an increase in stimulation-evoked overflow of ³H-noradrenaline [1]. In contrast, Corynanthine preferentially blocked the postsynaptic α-adrenoceptor, while Pseudoyohimbine and 3-epi-α-yohimbine were very weak antagonists at both sites [1]. This presynaptic bias is a key differentiator from Corynanthine.

Neuropharmacology Synaptic Transmission Adrenergic Receptor Subtypes

Acute Toxicity (LD₅₀) in Mice: Beta-Yohimbine Demonstrates Significantly Higher Toxicity than Yohimbine

A comparative toxicology study in aggregated mice determined the LD₅₀ of three yohimbine isomers. Beta-yohimbine was found to be approximately twice as toxic as Yohimbine, while Corynanthine was approximately one-fifth as toxic as Yohimbine [1]. Furthermore, Beta-yohimbine potentiated the toxicity of amphetamine, though to a lesser extent than Yohimbine, whereas Corynanthine antagonized amphetamine toxicity [1]. This differential toxicity profile is a critical consideration for in vivo study design and safety handling.

Toxicology Preclinical Safety In Vivo Pharmacology

Binding Affinity at Cloned Human α₂-Adrenoceptor Subtypes: Rauwolscine (Beta-Yohimbine) Exhibits Nanomolar Affinity with Subtype Selectivity

While direct Ki data for Beta-Yohimbine is often extrapolated from its synonym Rauwolscine, vendor technical datasheets report binding affinities for Rauwolscine hydrochloride at cloned human α₂-adrenoceptor subtypes. The compound displays high affinity, with Ki values of 3.5 nM (α₂A), 4.6 nM (α₂B), and 0.6 nM (α₂C) . This indicates a modest preference for the α₂C subtype. For comparison, Yohimbine also binds with high affinity to α₂-receptors, but its subtype selectivity profile may differ (e.g., Yohimbine pKi values reported as 8.52, 8.00, and 9.17 for α₂A, α₂B, and α₂C respectively ), suggesting distinct relative affinities.

Receptor Pharmacology Binding Assays Adrenergic Signaling

Anti-Plasmodial Activity: Beta-Yohimbine Exhibits Weak Activity Against Chloroquine-Resistant *Plasmodium falciparum*

Beta-Yohimbine, isolated from *Aspidosperma ulei*, has been evaluated for antiplasmodial activity. It shows activity against the chloroquine-resistant Fc M29-Cameroon strain of *Plasmodium falciparum*, with an IC₅₀ value reported as > 1 µg/mL . This activity is relatively weak compared to other antimalarial leads but represents a distinct biological property not commonly associated with all yohimbine stereoisomers. Comparative data for Yohimbine or Corynanthine against this specific strain is not available in the cited source, but this establishes Beta-Yohimbine as a potential scaffold for antimalarial exploration.

Antimalarial Research Natural Products Infectious Disease

Targeted Application Scenarios for Beta-Yohimbine Based on Quantified Pharmacological Differentiation


Investigating Presynaptic α₂-Adrenoceptor Modulation of Neurotransmitter Release

Given its demonstrated functional preference for presynaptic α-adrenoceptor blockade over postsynaptic sites, Beta-Yohimbine is an optimal tool for studies examining the autoreceptor-mediated control of noradrenaline release in isolated tissue preparations (e.g., vascular smooth muscle, brain slices) [1]. Its use in such experiments allows for a more specific interrogation of presynaptic mechanisms compared to non-selective antagonists or compounds like Corynanthine, which favor postsynaptic blockade [1].

Differentiating α₁- and α₂-Adrenoceptor Contributions in Cardiovascular Pharmacology

The distinct rank order of potency for Beta-Yohimbine (weak α₁-blockade, intermediate α₂-blockade) makes it a valuable comparator in cardiovascular studies aiming to dissect the relative contributions of α₁- and α₂-adrenoceptors to blood pressure regulation and heart rate [2]. Its profile is distinguishable from Yohimbine (potent α₂, moderate α₁) and Dihydrocorynantheine (weak α₂, weak α₁), enabling researchers to use a panel of stereoisomers to map receptor subtype involvement in specific hemodynamic responses [2].

In Vivo Studies Requiring Careful Dosing Due to Enhanced Toxicity

For in vivo pharmacology or behavioral studies where a yohimbine-like alkaloid is required, Beta-Yohimbine's approximately 2-fold higher acute toxicity compared to Yohimbine mandates careful dose adjustment and safety monitoring [3]. This property may be exploited in studies of drug interactions (e.g., with amphetamines) where Beta-Yohimbine demonstrates a distinct pattern of toxicity potentiation compared to Yohimbine and Corynanthine [3]. Researchers can leverage this differential toxicity to probe mechanisms of alkaloid-amphetamine synergy.

Screening for Novel Antiplasmodial Scaffolds

Beta-Yohimbine serves as a validated hit in antimalarial screening cascades, exhibiting detectable activity (IC₅₀ > 1 µg/mL) against chloroquine-resistant *P. falciparum* . While not a lead compound itself, it provides a structurally characterized indole alkaloid starting point for medicinal chemistry efforts aimed at improving potency and selectivity against malaria parasites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Yohimbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.